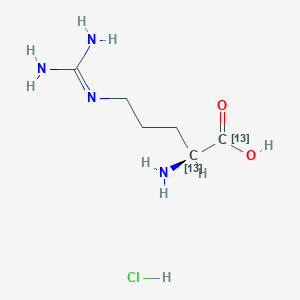

L-Arginine-1,2-13C2 hydrochloride

Description

Significance of Stable Isotope Tracers in Quantitative Biological Research

The core principle behind this technique is that the labeled compound is chemically and functionally identical to its natural counterpart, but its increased mass allows it to be distinguished and measured using analytical techniques like mass spectrometry. technologynetworks.comphysoc.org This ability to differentiate between the endogenous (unlabeled) and exogenous (labeled) forms of a molecule is crucial for quantifying metabolic processes like protein synthesis and breakdown. technologynetworks.com

Fundamental Role of L-Arginine in Biochemical Systems

L-arginine is a semi-essential amino acid, meaning that while the body can produce it, dietary intake becomes crucial under certain conditions like rapid growth or illness. nih.govnih.gov It serves as a fundamental building block for proteins and is a precursor for a variety of biologically important molecules. nih.govnumberanalytics.com

Key metabolic pathways involving L-arginine include:

Nitric Oxide (NO) Synthesis: L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide, a critical signaling molecule involved in vasodilation (the widening of blood vessels), neurotransmission, and immune responses. numberanalytics.comcreative-peptides.combenthamopen.com

Urea (B33335) Cycle: In the liver, arginase metabolizes L-arginine into ornithine and urea, a primary mechanism for the detoxification and excretion of ammonia. nih.govcreative-peptides.com

Creatine Production: L-arginine is a precursor for the synthesis of creatine, an essential molecule for energy storage and transport in muscle cells. nih.govnih.gov

Polyamine Synthesis: Through the action of arginase, L-arginine can be converted to ornithine, which is a precursor for the synthesis of polyamines, molecules vital for cell growth and proliferation. nih.govnih.gov

Proline and Glutamate Synthesis: L-arginine can also be metabolized to produce the amino acids proline and glutamate. nih.gov

Rationale for Specific 1,2-13C2 Isotopic Labeling in Metabolic Investigations

The specific placement of the carbon-13 isotopes at the first and second carbon positions of the L-arginine molecule is a deliberate choice for certain metabolic investigations. This labeling pattern allows researchers to precisely track the fate of these specific carbon atoms as L-arginine is metabolized.

For instance, in studies of nitric oxide synthesis, the conversion of L-arginine to L-citrulline by NOS involves the guanidino group, leaving the carbon backbone largely intact. By tracking the 13C2-labeled backbone, researchers can quantify the flux through this pathway.

In cancer research, metabolic flux analysis using specifically labeled substrates like [1,2-¹³C₂]glucose has proven effective in understanding the altered metabolism of tumor cells. nih.govresearchgate.net This approach allows for the precise estimation of fluxes in pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, using L-Arginine-1,2-13C2 hydrochloride can provide detailed insights into how cancer cells utilize arginine, which is crucial for their growth and survival. nih.gov

The use of such specifically labeled tracers is a cornerstone of ¹³C metabolic flux analysis (MFA), a powerful technique for characterizing cellular metabolic states. nih.govnih.gov The choice of the isotopic tracer is critical as it largely determines the precision with which metabolic fluxes can be estimated. nih.gov Combining different labeled tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, has been shown to provide a more comprehensive and precise picture of central carbon metabolism in complex systems like mammalian cells. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

212.65 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1; |

InChI Key |

KWTQSFXGGICVPE-GSAMYSAMSA-N |

Isomeric SMILES |

C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies for L Arginine 1,2 13c2 Hydrochloride

Enantioselective Synthesis Approaches for Selectively Labeled L-Arginine Derivatives

The synthesis of L-arginine derivatives with specific isotopic labels necessitates a strong focus on enantioselectivity to yield the biologically relevant L-isomer. Various approaches have been developed to achieve this, often starting from chiral precursors or employing asymmetric reactions.

One prominent strategy involves starting from a readily available chiral amino acid, such as L-aspartic acid. This approach leverages the inherent chirality of the starting material to guide the stereochemistry of the final product. The synthesis involves a series of functional group manipulations to convert the aspartic acid side chain into the δ-amino group of ornithine, which is a direct precursor to arginine. researchgate.net

Another powerful method is the use of palladium-catalyzed C(sp³)–H functionalization. This technique can be applied to protected L-alanine derivatives to introduce the necessary carbon framework while maintaining the original stereocenter. nih.gov Asymmetric synthesis routes have also been developed that build the chiral center during the synthesis, for example, through stereoselective alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst.

The enantioselective synthesis of α-Fmoc-Pbf-[2-¹³C]-L-arginine has been described, highlighting the use of labeled precursors in a multi-step synthesis that preserves the stereochemical integrity of the α-carbon. researchgate.net These methods are crucial as the biological systems in which these labeled amino acids are used are highly stereospecific.

Strategic Precursor Selection and Isotopic Carbon Label Incorporation

The choice of starting materials is fundamental to the successful and cost-effective synthesis of L-Arginine-1,2-¹³C₂ hydrochloride. The isotopic labels are introduced via strategically chosen precursors that contain ¹³C at the desired positions. For labeling at the C1 (carboxyl) and C2 (α-carbon) positions, precursors such as [1-¹³C] and [2-¹³C]bromoacetic acid or potassium [¹³C]cyanide are commonly employed. researchgate.net

For instance, the synthesis of [2-¹³C]-L-arginine can be achieved using [2-¹³C]bromoacetic acid as the source of the labeled α-carbon. researchgate.net Similarly, potassium [¹³C]cyanide serves as a versatile C1 building block, which can be incorporated to form a nitrile intermediate that is subsequently hydrolyzed to a carboxylic acid. researchgate.net A multi-step synthesis can be designed to incorporate two ¹³C atoms from such precursors. For example, a synthetic route could involve the coupling of a protected amino acid derivative with a labeled cyanide to form the C1 position, while the C2 position's label originates from a different labeled starting material earlier in the pathway.

The following table summarizes key precursors for isotopic labeling:

| Precursor | Isotope Position | Reference |

| [2-¹³C]bromoacetic acid | C2 | researchgate.net |

| Potassium [¹³C]cyanide | C1 or side chain | researchgate.net |

| ¹³C-methyl iodide | Side chain methyl groups | nih.gov |

This strategic selection allows for the flexible and specific incorporation of stable isotopes into the arginine molecule. researchgate.net

Optimization of Stereocontrolled Reactions in L-Arginine-1,2-¹³C₂ Hydrochloride Synthesis

Maintaining stereocontrol throughout the synthesis is critical. This is achieved by optimizing reaction conditions to favor the formation of the desired L-enantiomer and prevent racemization. Key reactions where stereocontrol is paramount include C-C bond formation at the α-carbon and any transformations that could potentially epimerize the chiral center.

In syntheses starting from chiral precursors like L-aspartic acid, reaction conditions are chosen to be mild enough to avoid disturbing the existing stereocenter. researchgate.net For methods involving asymmetric catalysis, the choice of catalyst, solvent, and temperature is crucial. For example, in palladium-catalyzed C(sp³)–H functionalization of protected L-alanine, the ligand bound to the palladium center plays a key role in directing the stereochemical outcome. nih.gov

Methods for Cell-Based Protein Overexpression Incorporating L-Arginine-1,2-¹³C₂ Hydrochloride for Isotopic Labeling

Once synthesized, L-Arginine-1,2-¹³C₂ hydrochloride is primarily used for isotopic labeling of proteins in cell-based expression systems. nih.govnih.gov This technique, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves growing cells in a specialized medium where a standard amino acid is replaced by its heavy isotope-labeled counterpart. researchgate.netacs.orgnih.gov

The process typically involves the following steps:

Media Preparation: A custom cell culture medium is prepared that lacks natural (¹²C) arginine. L-Arginine-1,2-¹³C₂ hydrochloride is then added as the sole source of arginine. acs.org

Cell Culture Adaptation: Cells, such as Escherichia coli for bacterial expression or HEK293 cells for mammalian expression, are grown for several generations in this heavy medium. nih.govnih.gov This ensures that the cellular machinery incorporates the labeled arginine into all newly synthesized proteins. nih.gov

Protein Overexpression: Once the cells have fully adapted, the expression of the target protein is induced. The overexpressed protein will thus contain ¹³C-labeled arginine at all arginine positions.

Analysis: The labeled protein can then be isolated and analyzed using techniques like NMR or mass spectrometry. The ¹³C labels serve as probes to study protein structure, dynamics, and interactions. nih.govnih.gov

The incorporation of L-Arginine-¹³C₂ allows for the quantification of proteins in different cell states in proteomics experiments. acs.orgnih.gov In NMR spectroscopy, the ¹³C labels provide specific signals that can be used to obtain structural and dynamic information about the arginine residues within the protein. nih.gov

The following table summarizes cell systems used for incorporating labeled arginine:

| Cell System | Application | Reference |

| Escherichia coli | Protein overexpression for NMR studies | nih.gov |

| HEK293 cells | Protein labeling in mammalian cells | nih.gov |

| NIH 3T3 cells | SILAC-based quantitative proteomics | acs.orgnih.gov |

Advanced Analytical Techniques for Isotopic Tracing of L Arginine 1,2 13c2 Hydrochloride

Mass Spectrometry (MS) Applications in L-Arginine-1,2-13C2 Hydrochloride Research

Mass spectrometry stands as a cornerstone technology for the analysis of isotopically labeled compounds. Its high sensitivity and selectivity enable the differentiation and quantification of labeled and unlabeled molecules, providing invaluable insights into metabolic pathways and protein dynamics. silantes.com

Isotope-Dilution Mass Spectrometry (IDMS) for Quantitative Metabolite Analysis

Isotope-Dilution Mass Spectrometry (IDMS) is a primary method for achieving high-precision quantitative analysis of metabolites. nih.gov This technique involves the addition of a known amount of an isotopically labeled internal standard, such as this compound, to a sample. The ratio of the labeled to unlabeled analyte is then measured by mass spectrometry. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies, minimizing analytical variability and improving accuracy. nih.govnih.gov

IDMS is widely employed for the accurate quantification of L-arginine and its metabolites, like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), in biological fluids such as plasma. nih.gov The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results. nih.govresearchgate.net

Table 1: Key Features of Isotope-Dilution Mass Spectrometry (IDMS)

| Feature | Description |

| Principle | Addition of a known amount of an isotopically labeled standard to a sample for quantification based on the ratio of labeled to unlabeled analyte. |

| Advantages | High precision and accuracy, corrects for matrix effects and procedural losses. nih.govresearchgate.net |

| Application | Quantification of L-arginine and its metabolites in biological fluids. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amino Acid and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for the comprehensive analysis of amino acids and their metabolites in complex biological matrices. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov While traditional methods often require derivatization to enhance the chromatographic retention of polar analytes like amino acids, modern LC-MS/MS approaches are being developed to minimize or eliminate these steps. thermofisher.com

Hydrophilic interaction liquid chromatography (HILIC) is one such approach that has proven effective for retaining and separating polar compounds. nih.gov When coupled with tandem mass spectrometry, HILIC allows for the direct and sensitive quantification of a wide range of amino acids and related compounds. The use of isotopically labeled internal standards, including various labeled forms of L-arginine, is essential for accurate quantification, especially when a true blank matrix is unavailable. nih.govnih.gov

Table 2: Comparison of LC-MS/MS Techniques for Amino Acid Analysis

| Technique | Description | Advantages | Challenges |

| Reversed-Phase LC with Derivatization | Analytes are chemically modified to increase hydrophobicity for better retention on a non-polar stationary phase. | Well-established, good separation for many compounds. | Time-consuming, potential for incomplete derivatization. thermofisher.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a partially aqueous mobile phase to retain and separate polar analytes. | Good retention of polar compounds without derivatization. nih.gov | Can be sensitive to mobile phase composition and matrix effects. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Intracellular Metabolite Isotopic Enrichment Profiling

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of amino acids and their isotopic enrichment. nih.gov This technique typically requires derivatization of the analytes to increase their volatility for separation in the gas phase. Common derivatization methods convert amino acids into their methyl ester N-pentafluoropropionyl derivatives. nih.gov

GC-MS offers high chromatographic resolution, which is particularly useful for separating closely related metabolites. When combined with mass spectrometry, it allows for the determination of the isotopic enrichment of intracellular metabolites, providing insights into metabolic flux and pathway utilization. Stable isotope-labeled internal standards are crucial for accurate quantification in GC-MS analysis. nih.gov While conventional GC-MS using selected ion monitoring (SIM) is effective, the high sensitivity of techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is advantageous for studies using low doses of stable isotope tracers. researchgate.net

Application in Quantitative Proteomics via Stable Isotope Labelling with Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. silantes.comisotope.comnih.gov In SILAC experiments, cells are cultured in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as a labeled L-arginine. isotope.comnih.gov This results in the in vivo incorporation of the "heavy" amino acid into all newly synthesized proteins. nih.gov

When the proteomes of cells grown in "light" (unlabeled) and "heavy" media are mixed, the relative abundance of each protein can be accurately determined by mass spectrometry by comparing the signal intensities of the light and heavy peptide pairs. isotope.comresearchgate.net L-arginine is a commonly used amino acid in SILAC because, after digestion with trypsin, every resulting peptide will contain a single label at its C-terminus. nih.govnih.gov This method minimizes quantitative errors that can arise from variations in sample preparation. isotope.com this compound can be utilized in SILAC studies, alongside other isotopically labeled forms of arginine, to investigate changes in protein expression under different experimental conditions. isotope.comnih.gov

Table 3: Commonly Used Isotopically Labeled Arginine in SILAC

| Isotope Labeled Arginine | Application |

| L-Arginine:HCl (¹³C₆) | Used in studies to create "heavy" labeled proteomes for quantitative comparison. nih.gov |

| L-Arginine:HCl (¹³C₆, ¹⁵N₄) | Provides a greater mass shift for clearer separation in the mass spectrometer. isotope.comnih.govisotope.com |

High-Resolution Mass Spectrometry for Enhanced Isotopic Measurement Accuracy

High-resolution mass spectrometry (HRMS) provides significant advantages for isotopic analysis by offering superior mass accuracy and resolving power compared to lower-resolution instruments. This enhanced capability allows for the unambiguous identification of analytes and the precise measurement of their isotopic patterns. The high mass accuracy of HRMS instruments, often in the low parts-per-million (ppm) range, is critical for distinguishing between isobaric interferences and the analyte of interest, leading to more reliable quantification. nih.gov

In the context of this compound, HRMS can accurately measure the M+2 mass shift, confirming the incorporation of the two 13C isotopes. sigmaaldrich.com This level of precision is essential for validating the isotopic purity of the tracer and for accurately determining the enrichment levels in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution and in the solid state. nih.gov The use of isotopically labeled compounds, such as those containing 13C, significantly enhances the utility of NMR. chemicalbook.comchemicalbook.com

In the case of this compound, the presence of two adjacent 13C nuclei gives rise to 13C-13C spin-spin couplings, which can be observed in the NMR spectrum. These couplings provide valuable information about the connectivity of the carbon atoms and can be used to confirm the labeling pattern. Furthermore, the distinct chemical shifts of the 13C-labeled carbons can be used to monitor the metabolic fate of the arginine molecule. chemicalbook.com Solid-state NMR techniques can be employed to distinguish between different crystallographic forms of L-arginine hydrochloride by exploiting differences in proton relaxation times. nih.gov

Biomolecular NMR for Investigating Protein Structural Dynamics and Conformational States

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure, dynamics, and interactions of proteins at an atomic level in solution. utoronto.ca The introduction of isotopically labeled amino acids, such as this compound, is central to many modern NMR experiments. isotope.com The ¹³C nuclei at the C1 (carbonyl) and C2 (alpha-carbon) positions serve as sensitive probes of the local chemical environment.

Changes in protein conformation, whether induced by ligand binding, post-translational modifications, or allosteric regulation, result in alterations to the electronic environment of the incorporated ¹³C nuclei. These alterations are observed as changes in the chemical shifts in the NMR spectrum. utoronto.ca By monitoring the ¹³C signals of the labeled arginine, researchers can map the specific regions of a protein that are undergoing dynamic changes. Techniques like relaxation-dispersion NMR can quantify the timescales of these motions, ranging from picoseconds to seconds, providing a detailed picture of the protein's dynamic landscape. nih.gov The use of specifically labeled arginine avoids the spectral complexity and overlap that can arise from uniform labeling, allowing for a more focused and sensitive analysis of the arginine-specific dynamics that are crucial for many protein functions. nih.gov

Solid-State NMR (SSNMR) for Analysis of Ligand-Receptor Interactions in Complex Systems

While solution NMR is ideal for soluble proteins, Solid-State NMR (SSNMR) provides the unique capability to study non-crystalline, insoluble, or very large biomolecular complexes, such as membrane-bound receptors or protein fibrils. nih.gov When this compound is incorporated into a protein that becomes part of such a complex, SSNMR can be used to probe the specific interactions of the arginine residue with its binding partners.

For instance, in a ligand-receptor complex, the ¹³C labels on the arginine can act as intrinsic reporters. By measuring the ¹³C chemical shifts and through-space dipolar couplings to other nuclei (e.g., ¹⁵N in the receptor or ³¹P in a bound nucleotide), SSNMR can determine internuclear distances. This information helps to define the precise orientation and proximity of the arginine side chain within the binding pocket. Such studies are critical for understanding the structural basis of molecular recognition and for the rational design of therapeutic agents that target these interactions. ucl.ac.uk Two-dimensional correlation experiments in SSNMR can also resolve signals from crystallographically or magnetically inequivalent molecules within a sample, providing a higher level of structural detail. nih.gov

Probing Protein Interactions and Allosteric Regulation via Selective Isotopic Labeling

Selective isotopic labeling with compounds like this compound is a powerful strategy to simplify complex NMR spectra and focus on specific interaction sites. nih.gov The arginine side chain, with its guanidinium (B1211019) group, is frequently involved in critical electrostatic interactions, such as salt bridges and hydrogen bonds, at protein-protein or protein-nucleic acid interfaces. nih.gov

By introducing ¹³C labels specifically at the arginine backbone, researchers can monitor chemical shift perturbations (CSPs) upon the binding of a partner molecule. These CSPs identify the arginine residues directly involved in the interaction interface. Furthermore, this approach is invaluable for studying allosteric regulation, where a binding event at one site on a protein induces conformational changes at a distant functional site. nih.gov The ¹³C-labeled arginine can act as a reporter, even if it is far from the initial binding site. Changes in its NMR signal indicate the propagation of a structural change through the protein, providing mechanistic insights into how allosteric networks function. nih.gov

Table 1: Research Findings on Probing Protein Interactions with Labeled Arginine

| Research Focus | Key Finding | Significance | Reference |

| Protein-Ligand Binding | Ligand binding causes arginine sidechains throughout the protein to become more rigid, not just those at the active site. | Demonstrates long-range electrostatic effects and provides a more dynamic view of ligand-induced conformational changes. | nih.gov |

| Ubiquitin-Sla1 Interaction | Selective labeling of arginine side chains provided high-resolution spectra to analyze the interaction between ubiquitin and the Sla1 SH3-3 domain. | Highlights the capability of selective labeling to study rapid dynamics in large protein complexes. | nih.gov |

| Allosteric Networks | Changes in the dynamic state of the protein backbone often reflect changes in the sidechains, but direct observation of sidechain mobility provides unique insights. | Emphasizes the importance of directly probing key residues like arginine to fully understand allosteric mechanisms. | nih.gov |

13C NMR Spectrum Analysis and Signal Assignment in Labeled Molecules

The analysis of a ¹³C NMR spectrum begins with the assignment of each resonance (peak) to a specific carbon atom in the molecule. For this compound, the ¹³C labels are at the C1 (carbonyl) and C2 (alpha-carbon) positions. In a typical ¹³C NMR spectrum of amino acids, the carbonyl carbon signals appear in a distinct region, generally between 169 and 173 ppm. steelyardanalytics.com

The precise chemical shift is highly sensitive to the local environment, including pH, solvent, and molecular interactions. For L-arginine hydrochloride in D₂O, the chemical shifts are assigned to specific carbons along the molecule's backbone and side chain. chemicalbook.com The presence of the ¹³C isotopes at the C1 and C2 positions in this compound would result in significantly enhanced signals at these specific chemical shifts, making them easily distinguishable from the natural abundance ¹³C signals of other carbons or unlabeled molecules. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate the ¹³C nuclei with their attached protons and other nearby nuclei, which is essential for unambiguous signal assignment in complex protein spectra. steelyardanalytics.com

Table 2: Representative ¹³C NMR Chemical Shift Assignments for L-Arginine Hydrochloride

| Carbon Atom Assignment | Chemical Shift (ppm) | Notes | Reference |

| Cα (alpha-carbon) | ~55-56 | Corresponds to the C2 position. | chemicalbook.com |

| Cβ (beta-carbon) | ~28-29 | chemicalbook.com | |

| Cγ (gamma-carbon) | ~24-25 | chemicalbook.com | |

| Cδ (delta-carbon) | ~41 | chemicalbook.com | |

| Cζ (zeta-carbon) | ~157 | Guanidinium carbon. | ucl.ac.uk |

| C' (carbonyl carbon) | ~170-175 | Corresponds to the C1 position. | steelyardanalytics.com |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. The data is compiled from typical values for L-arginine and its hydrochloride salt.

Ancillary Chromatographic Methodologies for this compound and its Metabolites

While NMR provides structural and dynamic information, chromatographic techniques coupled with mass spectrometry (MS) are indispensable for separating and quantifying this compound and its various metabolic products in biological fluids and cell extracts. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the accurate tracing of metabolic pathways.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) and hydrophilic-interaction (HILIC) modes, is widely used. psu.eduresearchgate.net

RP-HPLC separates molecules based on their hydrophobicity. While arginine itself is quite polar, derivatization techniques can be employed to increase its retention on a C18 column. researchgate.net

HILIC is well-suited for highly polar compounds like arginine and its metabolites (e.g., ornithine, citrulline, creatinine), providing excellent separation without the need for derivatization. psu.edu

When coupled with tandem mass spectrometry (LC-MS/MS), these techniques become exceptionally powerful. The mass spectrometer can distinguish between the unlabeled (¹²C) and the ¹³C-labeled isotopologues of arginine and its metabolites based on their mass-to-charge (m/z) ratio. For this compound, the parent molecule will have a mass that is 2 Daltons higher than its unlabeled counterpart. sigmaaldrich.com By tracking the appearance of this +2 mass shift in downstream metabolites, researchers can quantitatively map the flux through various metabolic pathways, such as the nitric oxide synthase (NOS) or arginase pathways. nih.govpsu.edu

Table 3: Chromatographic Methods for Arginine and Metabolite Analysis

| Technique | Principle | Application for Arginine Tracing | Reference |

| RP-HPLC-MS | Separation based on hydrophobicity, coupled with mass detection. | Analysis of arginine and its metabolites, often requiring derivatization for better retention and sensitivity. | nih.govresearchgate.net |

| HILIC-MS/MS | Separation of polar compounds on a polar stationary phase. | Simultaneous quantification of multiple polar arginine metabolites (arginine, ADMA, SDMA, citrulline, ornithine) in plasma. | psu.edu |

| TLC | Simple, rapid separation on a stationary phase (e.g., silica (B1680970) gel). | Qualitative or semi-quantitative analysis of arginine and its primary metabolites in various sample types. | researchgate.net |

| Amino Acid Analyzer | Ion-exchange chromatography with post-column derivatization. | Classic method for quantitative analysis of amino acids, including arginine, in complex mixtures. | google.com |

Applications in Metabolic Research and Pathway Elucidation Utilizing L Arginine 1,2 13c2 Hydrochloride

Metabolic Flux Analysis (MFA) Studies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. 13cflux.net The use of stable isotope tracers like L-Arginine-1,2-¹³C₂ hydrochloride is central to ¹³C-MFA, providing detailed insights into cellular metabolism that would otherwise be unattainable. 13cflux.net

Steady-State ¹³C-Metabolic Flux Analysis for Intracellular Reaction Rate Quantification

Steady-state ¹³C-MFA is the most reliable method for determining unobservable reaction rates when a cell is in a metabolically steady state. 13cflux.net In this approach, a ¹³C-labeled substrate, such as L-Arginine-1,2-¹³C₂ hydrochloride, is introduced into the system. As the labeled compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS), researchers can computationally deduce the intracellular flux distribution. 13cflux.net This method allows for the absolute quantification of all fluxes if the rates of substrate uptake and product secretion are known. 13cflux.net

The quality and precision of the flux estimates in ¹³C-MFA are dependent on several factors, including the structure of the metabolic network, the actual flux values, the design of the labeled substrate, and the specific label measurements performed. researchgate.net The use of specifically labeled tracers like L-Arginine-1,2-¹³C₂ hydrochloride can be strategically employed to resolve specific fluxes with higher accuracy.

Isotopically Nonstationary ¹³C Flux Analysis for Dynamic Metabolic Reprogramming Assessment

While steady-state MFA is powerful, many biological processes involve dynamic changes in metabolism. Isotopically nonstationary ¹³C flux analysis (INST-MFA) is a more advanced technique that allows for the assessment of metabolic reprogramming over time. vanderbilt.edu This method involves analyzing the transient changes in isotopic labeling of intracellular metabolites after the introduction of a ¹³C-labeled tracer. nih.gov

INST-MFA is particularly useful for studying how metabolic pathways adapt to stimuli or genetic modifications. vanderbilt.edu For example, it has been used to study the metabolic reprogramming induced by the Myc oncoprotein in B-cells, revealing network-wide changes in response to oncogenic expression. vanderbilt.edu In such studies, a mixture of ¹³C-labeled tracers, which could include L-Arginine-1,2-¹³C₂ hydrochloride, is introduced, and the time-course of label incorporation into various metabolites is measured. vanderbilt.edu This dynamic data provides a more detailed picture of how metabolic fluxes are rerouted in response to cellular changes. vanderbilt.edunih.gov

Elucidation of Intracellular Metabolic Network Topology and Functional Connectivity

¹³C-MFA, powered by tracers like L-Arginine-1,2-¹³C₂ hydrochloride, is instrumental in elucidating the structure and functional connections within metabolic networks. 13cflux.net By tracking the flow of labeled carbons, researchers can confirm the activity of predicted pathways and even discover novel metabolic routes. The pattern of isotope labeling across the metabolome provides a functional readout of the metabolic network, revealing which pathways are active under specific conditions. 13cflux.net

This approach has been used to characterize and compare metabolic phenotypes under different environmental conditions or in different genetic backgrounds. 13cflux.net For instance, by comparing the flux maps of wild-type organisms with those of genetically engineered strains, researchers can identify the metabolic consequences of genetic modifications, guiding efforts in metabolic engineering to improve the production of desired compounds. nih.gov

Tracing Carbon Atom Flow within Central Carbon Metabolism and Associated Pathways

A primary application of L-Arginine-1,2-¹³C₂ hydrochloride is to trace the journey of its labeled carbon atoms through central carbon metabolism and other connected pathways. nih.gov Arginine metabolism is intricately linked to several key metabolic processes, including the urea (B33335) cycle, the synthesis of creatine, polyamines, and nitric oxide. nih.gov

When cells are supplied with L-Arginine-1,2-¹³C₂, the ¹³C label can be tracked as arginine is catabolized and its carbon skeleton is used to synthesize other molecules. For example, the catabolism of arginine can produce ornithine and urea. The labeled ornithine can then enter other pathways, and the distribution of the ¹³C label in downstream metabolites can be analyzed to quantify the flux through these pathways. This allows for a quantitative analysis of arginine metabolism and its connections to the broader metabolic network. nih.gov

| Research Focus | Key Findings |

| Myc-induced Metabolic Reprogramming | High Myc expression in B-cells led to a 2- to 4-fold increase in TCA cycle and mitochondrial pathway fluxes, with an increased consumption of amino acids relative to glucose. vanderbilt.edu |

| Endothelial Cell Metabolism | ¹³C-MFA revealed that glucose, glutamine, and a four-carbon input to the malate (B86768) shuttle were significant carbon sources for baseline human umbilical vein endothelial cell (HUVEC) metabolism. nih.gov |

| Plant Photosynthetic Metabolism | INST-MFA applied to Arabidopsis thaliana revealed alterations in photosynthetic carbon flux in response to high light acclimation, providing a quantitative description of carbon partitioning. nih.gov |

Investigations of Specific Biochemical Pathways

Nitric Oxide (NO) Synthesis Pathway and Related Metabolic Fluxes

L-arginine is the sole substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and immune responses. nih.govyoutube.com The enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-arginine to NO and L-citrulline. youtube.combenthamopen.com

The use of isotopically labeled L-arginine, such as L-Arginine-1,2-¹³C₂ hydrochloride, allows for the direct tracing of the carbon flow through the NO synthesis pathway. By measuring the production of ¹³C-labeled L-citrulline from ¹³C-labeled L-arginine, researchers can directly quantify the rate of NO synthesis. This is a powerful tool for studying the regulation of the NO pathway under various physiological and pathological conditions. nih.gov

For example, in studies of inflammatory bowel disease (IBD), alterations in the L-arginine/NO pathway have been observed. nih.gov By using isotopic tracers, it is possible to investigate how the flux through the NOS pathway is altered in inflamed tissues and how it competes with other arginine-consuming pathways, such as the arginase pathway which converts arginine to ornithine and urea. benthamopen.comnih.gov This competition for the common substrate, L-arginine, can have significant implications for the local inflammatory and angiogenic response. nih.gov

| Pathway Analyzed | Organism/Cell Type | Key Finding |

| Arginine Metabolism | Cultured Mammalian Cells | LC-MS-based metabolomics with ¹⁵N₄-arginine tracing can reliably quantify intermediates and fluxes of major metabolic reactions in arginine metabolism. nih.gov |

| Nitric Oxide Pathway in IBD | Human Colon Tissue | Patients with active Crohn's disease showed significantly lower arginine concentrations compared to healthy controls and patients with active ulcerative colitis. nih.gov |

| Arginine Metabolism and NO Synthesis | General Mammalian | The availability of L-arginine can determine the functional significance of substrate competition between arginase and NOS. benthamopen.com |

Cellular and In Vitro Metabolic Investigations

Development and Application of Cell Culture Models for L-Arginine Metabolism Studies

The use of L-Arginine-1,2-13C2 hydrochloride in cell culture models is fundamental to understanding the intricate roles of arginine in cellular physiology and pathology. This stable isotope tracer allows for the precise tracking of arginine uptake, incorporation into proteins, and its catabolism through various pathways. By replacing standard L-arginine in culture media with its 13C-labeled counterpart, researchers can employ mass spectrometry-based techniques to follow the journey of the labeled carbon atoms through interconnected metabolic networks. nih.govspringernature.com

In cancer research, for instance, this methodology has been instrumental. Studies using labeled arginine in cancer cell lines have revealed significant alterations in arginine metabolism that are associated with transformation. nih.gov For example, tracing experiments have shown that certain cancer cells exhibit increased uptake of arginine and its subsequent conversion to ornithine, particularly during the SG2M phase of the cell cycle. nih.gov This heightened flux is often mediated by enzymes like arginase 2 (ARG2), which is not as active in corresponding normal cells. nih.gov The ability to trace the carbons from this compound into downstream metabolites like ornithine and polyamines provides a quantitative measure of pathway activity, highlighting potential therapeutic targets. nih.gov

Similarly, in immunology, macrophage metabolism of arginine is a critical determinant of their function. Macrophages can metabolize arginine via two competing pathways: the nitric oxide synthase (NOS) pathway to produce nitric oxide (NO), or the arginase pathway to produce ornithine and urea. nih.gov Utilizing this compound in macrophage cultures allows for the precise measurement of flux through these pathways under different activation conditions. For example, studies have shown that macrophages fed with apoptotic cells containing 13C-labeled arginine metabolize this arginine to produce putrescine, a polyamine essential for the continued clearance of dead cells (efferocytosis). nih.gov

The data generated from these experiments can be summarized to compare metabolic flux under different conditions.

Interactive Data Table: Tracing of L-Arginine-1,2-13C2 in Different Cell Culture Models

| Cell Model | Experimental Condition | Key Labeled Metabolite Detected | Implied Pathway Activation | Research Focus |

| HeLa (Cervical Cancer) | SG2M Phase of Cell Cycle | ¹³C-Ornithine | Arginase 2 (ARG2) Pathway | Cancer Cell Proliferation nih.gov |

| HMEC-Ras (Transformed Breast) | SG2M Phase of Cell Cycle | ¹³C-Ornithine | Arginase 2 (ARG2) Pathway | Cancer Cell Proliferation nih.gov |

| IL-4 Treated Macrophages | After Apoptotic Cell Ingestion | ¹³C-Putrescine | Arginase-to-Polyamine Pathway | Immune Resolution nih.gov |

| Classical Hodgkin Lymphoma Cells | Arginine Deprivation (in vitro) | (Adaptive increase in fatty acid uptake) | Amino Acid Metabolism | Cancer Metabolism mdpi.com |

Impact of L-Arginine on Cell Signaling Pathways and Gene Expression in Model Systems

L-Arginine is not merely a metabolite but also a signaling molecule that can significantly influence cellular signaling cascades and gene expression. nih.gov The use of this compound helps to dissect these signaling roles from its purely metabolic functions. A key pathway regulated by arginine availability is the mTOR (mechanistic target of rapamycin) signaling pathway, a central controller of cell growth, proliferation, and metabolism. imrpress.com

Studies have shown that arginine activates the mTORC1 complex. nih.govyoutube.com In the absence of arginine, a protein complex named CASTOR1 binds to and inhibits GATOR2, which in turn keeps the mTORC1 pathway suppressed. nih.gov When arginine is present, it binds to CASTOR1, causing its dissociation from GATOR2 and leading to the activation of mTORC1. nih.gov This activation promotes protein synthesis and other anabolic processes. nih.gov By using this compound, researchers can confirm that it is the arginine molecule itself, and not one of its downstream metabolites, that initiates this signaling cascade.

Furthermore, arginine availability can influence gene expression. researchgate.net Limited arginine can selectively affect the expression of genes, many of which are involved in arginine metabolism itself. researchgate.net Additionally, the post-translational modification of proteins, such as the methylation of arginine residues on histones, is a critical mechanism for epigenetic regulation. nih.govembopress.org While this compound directly traces the carbon backbone, its use in concert with other labeled precursors (like labeled methionine for methylation) can help to unravel the complex interplay between metabolic state and epigenetic control.

Interactive Data Table: L-Arginine-Modulated Signaling and Gene Expression

| Signaling Pathway/Process | Key Protein/Target | Effect of Arginine | Role of Isotope Tracing |

| mTORC1 Signaling | CASTOR1 | Arginine binds to CASTOR1, relieving inhibition of mTORC1. nih.gov | Confirms arginine itself, not a metabolite, is the signaling molecule. |

| Protein Synthesis | p70S6K, 4E-BP1 | Arginine promotes phosphorylation via mTORC1 activation. nih.gov | Traces arginine uptake leading to signaling activation. |

| Gene Expression | Arginine-responsive genes | Arginine availability modulates transcription. researchgate.net | Differentiates metabolic need from direct signaling effects. |

| Epigenetic Modification | Histone Arginine Methylation | Arginine is incorporated into histones for modification. nih.gov | Traces the source of arginine used in protein synthesis prior to modification. |

Evaluation of Microbial Metabolism and Biofilm Dynamics in Controlled In Vitro Environments

In the realm of microbiology, this compound is invaluable for studying bacterial metabolism and its influence on complex behaviors like biofilm formation. Many pathogenic bacteria, such as Pseudomonas aeruginosa, can utilize arginine as a source of carbon, nitrogen, and energy. nih.gov The metabolic versatility of this bacterium allows it to thrive in various environments, including the airways of cystic fibrosis patients, where arginine metabolism is relevant to infection. researchgate.net

P. aeruginosa possesses multiple pathways for arginine catabolism, including the arginine deiminase (ADI) pathway, which is particularly important under anaerobic conditions, and the arginine succinyltransferase (AST) pathway. mdpi.commicrobiologyresearch.org By supplying this compound as the primary arginine source in a defined culture medium, researchers can trace its breakdown and the flow of labeled carbons into central metabolic pathways like the TCA cycle. researchgate.net This provides a quantitative understanding of how the bacterium adapts its metabolism to different oxygen levels and nutrient availability.

Interactive Data Table: L-Arginine Metabolism in Pseudomonas aeruginosa

| Metabolic Pathway | Key Enzymes | Primary Function | Relevance to Biofilm | Isotope Tracing Application |

| Arginine Deiminase (ADI) | Arginine deiminase, Ornithine carbamoyltransferase | ATP production under anaerobic conditions. nih.govmicrobiologyresearch.org | Supports survival within anaerobic biofilm microenvironments. | Tracing ¹³C into citrulline and ornithine to quantify pathway flux. |

| Arginine Succinyltransferase (AST) | Arginine succinyltransferase | Carbon and nitrogen source under aerobic conditions. mdpi.com | Provides building blocks for biofilm matrix components. | Following ¹³C into the TCA cycle via succinate. |

| Arginine Decarboxylase (ADC) | Arginine decarboxylase | Polyamine synthesis. microbiologyresearch.org | Polyamines are involved in biofilm homeostasis. nih.gov | Measuring the production of labeled agmatine (B1664431) and polyamines. |

Preclinical In Vitro Studies for Fundamental Metabolic Insights

Preclinical in vitro studies using this compound provide a controlled environment to gain fundamental insights into metabolic networks before moving to more complex in vivo models. nih.gov These studies form the bedrock of our understanding of how cells and tissues utilize arginine. The technique, broadly known as stable isotope-resolved metabolomics (SIRM), allows for the mapping of metabolic fluxes and the identification of metabolic reprogramming in various disease states. nih.govdoaj.org

The use of this compound, often as part of a suite of labeled nutrients in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the precise quantification of protein synthesis and turnover. researchgate.netnih.govacs.org By measuring the rate of incorporation of the heavy-labeled arginine into the proteome, researchers can assess how different stimuli or genetic alterations affect protein dynamics. thermofisher.com

These fundamental studies are critical for building robust metabolic models. For example, by tracing the labeled carbons from this compound to its various catabolic products—such as urea, ornithine, proline, and glutamate—researchers can calculate the relative flux through each competing metabolic branch. researchgate.netnih.govnih.gov This quantitative data is essential for identifying metabolic bottlenecks, points of dysregulation in disease, and potential targets for therapeutic intervention. nih.gov

Interactive Data Table: Fundamental Metabolic Fates of L-Arginine Traced by ¹³C Labeling

| Metabolic Fate | Key Pathway | Key Product(s) | Biological Significance |

| Protein Synthesis | Translation | Proteins | Cellular structure and function. embopress.org |

| Urea Cycle | Arginase | Urea, Ornithine | Nitrogen waste removal, precursor synthesis. nih.gov |

| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide, Citrulline | Cell signaling, vasodilation. nih.gov |

| Polyamine Synthesis | Ornithine Decarboxylase (ODC) | Putrescine, Spermidine, Spermine | Cell proliferation and growth. researchgate.net |

| Proline/Glutamate Synthesis | Ornithine Aminotransferase (OAT) | Proline, Glutamate | Collagen synthesis, TCA cycle anaplerosis. researchgate.net |

Broader Research Perspectives and Methodological Advancements

Integration of L-Arginine-1,2-13C2 Hydrochloride Tracing with Multi-Omics Approaches (e.g., Genomics, Transcriptomics)

The integration of stable isotope tracing with multi-omics technologies like genomics, transcriptomics, and metabolomics provides a holistic view of cellular function. By tracing the metabolic fate of the 13C label from L-arginine, researchers can correlate metabolic fluxes with changes in gene and protein expression.

For instance, studies combining metabolomics with transcriptomics have shed light on how varied arginine availability impacts the functional integrity and insulin (B600854) secretion of pancreatic β-cells. sigmaaldrich.com In such research, while not specifically using the 1,2-13C2 variant, the principle remains the same: tracing the metabolism of labeled arginine allows for the identification of key metabolic shifts. These shifts can then be linked to alterations in the expression of genes involved in critical pathways such as oxidative phosphorylation, DNA repair, and cell cycle regulation. sigmaaldrich.com

A multi-omics analysis of arginine biosynthesis genes in various cancers has revealed a negative correlation between the arginine biosynthesis score and immune-related pathways and patient prognosis. nih.govnih.gov This suggests that the metabolic state of arginine, which can be precisely tracked using tracers like this compound, is closely linked to the tumor microenvironment and its interaction with the immune system. nih.govnih.gov Such integrated approaches are crucial for identifying potential therapeutic targets and understanding mechanisms of drug resistance. nih.govnih.gov

Table 1: Illustrative Research Findings from Integrated Multi-Omics and Arginine Tracing Studies

| Research Focus | Key Findings | Cited Isotopologue(s) |

| Pancreatic β-cell function | Altered arginine levels impact insulin secretion and gene expression related to metabolism and cell cycle. sigmaaldrich.com | Not specified |

| Cancer immunology | Arginine biosynthesis gene expression is linked to immune evasion and therapy resistance across multiple cancers. nih.govnih.gov | Not specified |

| Cancer cell metabolism | Transformed cells show increased arginine uptake and ornithine synthesis during the SG2M phase of the cell cycle. nih.gov | U-13C-arginine |

Innovations in Stable Isotope Tracer Methodology for Investigating Complex Biological Systems

The methodology of stable isotope tracing is continually evolving, enabling more precise and dynamic measurements of metabolic fluxes in complex systems. nih.gov The use of specifically labeled tracers like this compound allows for positional isotopomer analysis, providing detailed insights into the activity of different metabolic pathways.

Innovations in this field include the development of sophisticated mathematical models to analyze isotope labeling data, which can quantify the contributions of different pathways to the production and consumption of metabolites. springernature.com For example, by infusing 13C-labeled sodium bicarbonate, researchers can measure the incorporation of 13C into the guanidinium (B1211019) carbon of arginine in newly synthesized proteins, providing a dynamic measure of hepatic protein synthesis. nih.gov

The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method, which often utilizes 13C-labeled arginine, has revolutionized quantitative proteomics. nih.govresearchgate.net This technique allows for the accurate comparison of protein abundance between different cell populations by metabolically incorporating "heavy" and "light" amino acids. nih.govresearchgate.net The use of 13C-labeled arginine in SILAC offers advantages such as the co-elution of labeled and unlabeled peptides in liquid chromatography-mass spectrometry (LC-MS), which improves quantification accuracy. nih.govacs.org

Table 2: Innovations in Stable Isotope Tracer Methodology with Labeled Arginine

| Methodological Innovation | Description | Key Advantage |

| Positional Isotopomer Analysis | Tracking the position of the 13C label within metabolites to distinguish between different metabolic routes. | Provides detailed information on pathway activity. |

| Dynamic Metabolic Flux Analysis | Using mathematical models to quantify the rates of metabolic reactions in real-time. | Enables a dynamic understanding of metabolic regulation. |

| SILAC for Quantitative Proteomics | Metabolic labeling of proteins with heavy and light amino acids for comparative analysis. nih.govresearchgate.net | Accurate quantification of changes in the proteome. nih.govresearchgate.net |

Development of Novel Analytical Methods for Enhanced Detection and Quantification of this compound and its Downstream Metabolites

Advances in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been pivotal for the enhanced detection and quantification of isotopically labeled compounds and their metabolites.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone for analyzing L-arginine and its metabolic products. nih.gov Researchers have developed highly sensitive and precise reversed-phase HPLC methods for the simultaneous determination of L-arginine and its key metabolites in biological samples. nih.gov These methods often involve pre-column derivatization to enhance the fluorescence or mass spectrometric signal of the analytes. nih.gov

The development of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) platforms has enabled the high-throughput quantification of a wide range of amines, including arginine and its methylated derivatives, in a single analysis. nih.gov The use of stable isotope-labeled internal standards, such as deuterated or other 13C-labeled arginine analogues, is crucial for achieving high precision and accuracy in these quantitative methods. nih.gov Furthermore, tracer studies using labeled arginine, such as [13C6] L-arginine, combined with comprehensive metabolic analysis, have been instrumental in understanding the metabolic fate of arginine in various cell types and its impact on cellular processes like the urea (B33335) cycle. nih.govnih.gov

Table 3: Analytical Methods for L-Arginine and its Metabolites

| Analytical Technique | Key Features | Application Example |

| RP-HPLC with Fluorescence Detection | Pre-column derivatization with reagents like ortho-phthaldialdehyde (OPA) to create fluorescent products. nih.gov | Simultaneous determination of L-arginine and its metabolites in urine. nih.gov |

| LC-MS/MS | High sensitivity and specificity for quantifying multiple analytes simultaneously. nih.govnih.gov | Quantification of L-arginine and its methylated derivatives in human serum and plasma. nih.govnih.gov |

| Isotope Ratio Mass Spectrometry | High-precision measurement of isotopic enrichment. nih.gov | Measuring the incorporation of 13C into proteins. nih.gov |

Q & A

Q. How can isotopic tracing data from L-Arginine-1,2-13C₂ hydrochloride be integrated with computational models of arginine metabolism?

- Methodological Answer : Use kinetic flux profiling (KFP) to estimate metabolic fluxes in silico. Input ¹³C enrichment data into platforms like COBRApy or INCA to model pathway dynamics. Validate predictions via siRNA knockdown of rate-limiting enzymes (e.g., argininosuccinate synthase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.